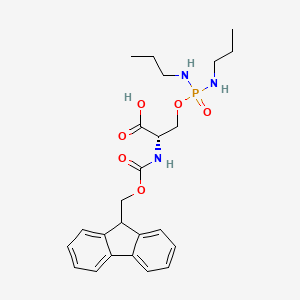
Fmoc-Ser(PO(NHPr)2)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Ser(PO(NHPr)2)-OH is a compound that belongs to the class of Fmoc-modified amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a protective group used in peptide synthesis to protect the amino group of amino acids. This compound is specifically a serine derivative where the hydroxyl group of serine is phosphorylated and further modified with diisopropylamine groups. The Fmoc group is known for its hydrophobicity and aromaticity, which promotes the association of building blocks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser(PO(NHPr)2)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the C-terminal amino acid to an insoluble solid support. The Fmoc group is then removed using piperidine, and the next amino acid is coupled using an activated ester or a coupling reagent . The phosphorylation of the serine residue can be achieved using phosphorylating agents such as diisopropyl phosphoramidite, followed by oxidation to form the phosphate ester .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of peptides with high purity. The use of automated systems also reduces the risk of human error and increases reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Ser(PO(NHPr)2)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Phosphorylation: Introduction of the phosphate group using phosphorylating agents.
Coupling: Formation of peptide bonds using activated esters or coupling reagents.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Diisopropyl phosphoramidite: Used for phosphorylation.
Activated esters or coupling reagents: Used for peptide bond formation.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, phosphorylated serine derivatives, and peptide chains with this compound incorporated .
Applications De Recherche Scientifique
Fmoc-Ser(PO(NHPr)2)-OH has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Fmoc-Ser(PO(NHPr)2)-OH involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The phosphorylated serine residue can mimic natural phosphorylation events, allowing researchers to study the effects of phosphorylation on protein function and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Ser(OH)-OH: A non-phosphorylated serine derivative.
Fmoc-Thr(PO(NHPr)2)-OH: A threonine derivative with similar phosphorylation.
Fmoc-Tyr(PO(NHPr)2)-OH: A tyrosine derivative with similar phosphorylation.
Uniqueness
Fmoc-Ser(PO(NHPr)2)-OH is unique due to its specific phosphorylation pattern and the presence of the Fmoc protective group. This combination allows for precise control over peptide synthesis and the study of phosphorylation effects, making it a valuable tool in various research fields .
Propriétés
Formule moléculaire |
C24H32N3O6P |
|---|---|
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
(2S)-3-[bis(propylamino)phosphoryloxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H32N3O6P/c1-3-13-25-34(31,26-14-4-2)33-16-22(23(28)29)27-24(30)32-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21-22H,3-4,13-16H2,1-2H3,(H,27,30)(H,28,29)(H2,25,26,31)/t22-/m0/s1 |
Clé InChI |
USPCXPRZWZJDNX-QFIPXVFZSA-N |
SMILES isomérique |
CCCNP(=O)(NCCC)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CCCNP(=O)(NCCC)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


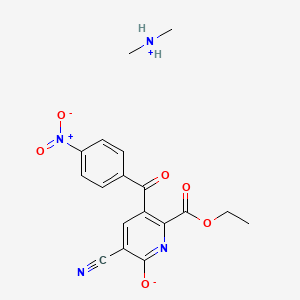
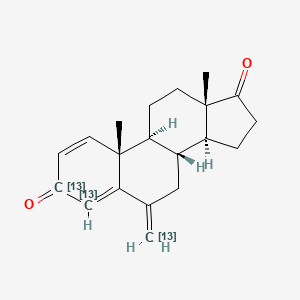
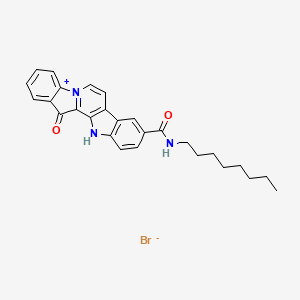
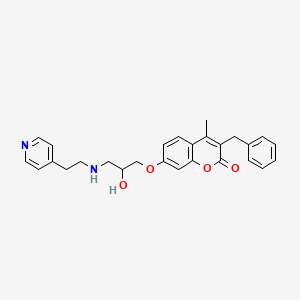
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)
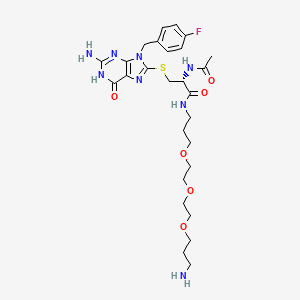


![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)

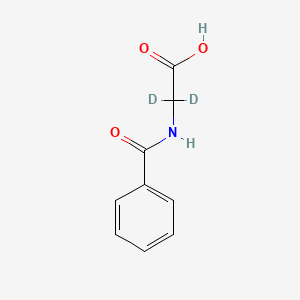
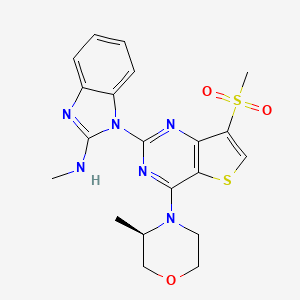
![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

